molecular formula C32H40N6O5S B12743518 Butanediamide, N1-((1S,2R)-3-((4R)-4-(((1,1-dimethylethyl)amino)carbonyl)-3-thiazolidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- CAS No. 186181-50-0

Butanediamide, N1-((1S,2R)-3-((4R)-4-(((1,1-dimethylethyl)amino)carbonyl)-3-thiazolidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)-

Cat. No.: B12743518
CAS No.: 186181-50-0
M. Wt: 620.8 g/mol
InChI Key: AZQBIRIVFIRAHS-YIPNQBBMSA-N
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Description

Butanediamide, N1-((1S,2R)-3-((4R)-4-(((1,1-dimethylethyl)amino)carbonyl)-3-thiazolidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a quinoline moiety, and a butanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Butanediamide, N1-((1S,2R)-3-((4R)-4-(((1,1-dimethylethyl)amino)carbonyl)-3-thiazolidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves multiple steps, including the formation of the thiazolidine ring and the attachment of the quinoline moiety. The synthetic route typically starts with the preparation of the thiazolidine intermediate, followed by the coupling with the quinoline derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions.

    Substitution: The butanediamide backbone can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like amines. Major products formed from these reactions include oxidized thiazolidine derivatives, reduced quinoline compounds, and substituted butanediamide derivatives.

Scientific Research Applications

Butanediamide, N1-((1S,2R)-3-((4R)-4-(((1,1-dimethylethyl)amino)carbonyl)-3-thiazolidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and quinoline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other butanediamide derivatives and thiazolidine-containing molecules. Compared to these compounds, Butanediamide, N1-((1S,2R)-3-((4R)-4-(((1,1-dimethylethyl)amino)carbonyl)-3-thiazolidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

186181-50-0

Molecular Formula

C32H40N6O5S

Molecular Weight

620.8 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(4R)-4-(tert-butylcarbamoyl)-1,3-thiazolidin-3-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C32H40N6O5S/c1-32(2,3)37-31(43)26-18-44-19-38(26)17-27(39)24(15-20-9-5-4-6-10-20)35-30(42)25(16-28(33)40)36-29(41)23-14-13-21-11-7-8-12-22(21)34-23/h4-14,24-27,39H,15-19H2,1-3H3,(H2,33,40)(H,35,42)(H,36,41)(H,37,43)/t24-,25-,26-,27+/m0/s1

InChI Key

AZQBIRIVFIRAHS-YIPNQBBMSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CSCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Origin of Product

United States

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